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For Researchers, Scientists, and Drug Development Professionals

Application Notes

SR10067 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBa and
REV-ERB. These receptors are critical components of the core circadian clock machinery and
play a significant role in regulating gene expression related to metabolism, inflammation, and
circadian rhythms. As a transcriptional repressor, REV-ERB activation by SR10067 leads to the
suppression of its target genes. This protocol provides a comprehensive guide to assess the in
vitro effects of SR10067 on the expression of key circadian and inflammatory genes.

The primary mechanism of action of SR10067 involves the recruitment of the nuclear receptor
co-repressor (NCoR) complex to the REV-ERB response elements (RORES) in the promoter
regions of target genes, leading to transcriptional repression. Key target genes include core
clock components such as Bmall (Brain and Muscle ARNT-Like 1), Per2 (Period Circadian
Regulator 2), and Npas2 (Neuronal PAS Domain Protein 2), as well as pro-inflammatory genes
like 1l-1b (Interleukin-1 beta) and NIrp3 (NLR Family Pyrin Domain Containing 3).

By following the detailed protocols outlined below for cell culture and treatment, RNA isolation,
reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and RNA sequencing
(RNA-seq), researchers can effectively quantify the impact of SR10067 on their genes of
interest.
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Summary of SR10067-Mediated Gene Expression

Changes

The following table summarizes the anticipated changes in the expression of key target genes

following treatment with SR10067, based on its known mechanism as a REV-ERB agonist. The

fold changes are representative values derived from the literature and may vary depending on

the cell type, treatment conditions, and experimental setup.

Representative

. Expected Change Fold Change
Target Gene Gene Function .
with SR10067 (SR10067 vs.
Vehicle)
Core positive
Bmall regulator of the Repression ~0.5-fold
circadian clock
Core negative
Per2 regulator of the Repression (indirect) ~0.7-fold
circadian clock
A functional paralog of
Npas2 CLOCK, a core clock Repression ~0.6-fold
component
Pro-inflammatory ]
II-1b ) Repression ~0.4-fold
cytokine
Component of the _
NIrp3 Repression ~0.5-fold

NLRP3 inflammasome

Experimental Protocols
Protocol 1: In Vitro Cell Culture and SR10067 Treatment

This protocol describes the general procedure for treating cultured mammalian cells with

SR10067 to assess its effect on gene expression.

Materials:
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o Mammalian cell line of interest (e.g., HEK293, HepG2, bone marrow-derived macrophages)
o Complete cell culture medium

e SR10067 (powder)

o Dimethyl sulfoxide (DMSO, sterile)

» Phosphate-buffered saline (PBS, sterile)

e 6-well tissue culture plates

e Incubator (37°C, 5% CO2)

Procedure:

e Cell Seeding:

o One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-
80% confluency at the time of treatment.

o Incubate the cells overnight at 37°C with 5% CO2.
o Preparation of SR10067 Stock Solution:
o Prepare a 10 mM stock solution of SR10067 by dissolving the powder in sterile DMSO.

o Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated
freeze-thaw cycles.

e Cell Treatment:

o On the day of the experiment, prepare the desired final concentration of SR10067 by
diluting the stock solution in complete cell culture medium. A typical final concentration for
in vitro studies ranges from 1 uM to 20 uM.

o Prepare a vehicle control medium containing the same final concentration of DMSO as the
SR10067-treated wells. The final DMSO concentration should typically be < 0.1%.
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o Aspirate the old medium from the cells and wash once with sterile PBS.
o Add the medium containing SR10067 or the vehicle control to the respective wells.

o Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

e Cell Harvesting:

o After the incubation period, aspirate the medium and wash the cells once with ice-cold
PBS.

o Proceed immediately to RNA isolation.

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based
method.

Materials:

e TRIzol reagent or similar phenol-guanidine isothiocyanate solution
e Chloroform

¢ Isopropanol

e 75% Ethanol (in RNase-free water)

» RNase-free water

e Microcentrifuge tubes (RNase-free)

e Microcentrifuge (refrigerated)

Procedure:

e Cell Lysis:
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[e]

Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the cell
monolayer.

[e]

Pipette the lysate up and down several times to ensure complete cell lysis.

o

Transfer the lysate to an RNase-free microcentrifuge tube.

[¢]

Incubate at room temperature for 5 minutes.

Phase Separation:

o Add 0.2 mL of chloroform to each tube.

o Shake the tubes vigorously by hand for 15 seconds.
o Incubate at room temperature for 3 minutes.

o Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into
a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous
phase containing the RNA.

RNA Precipitation:

o

Carefully transfer the upper agueous phase to a fresh RNase-free microcentrifuge tube.

[¢]

Add 0.5 mL of isopropanol to precipitate the RNA.

o

Incubate at room temperature for 10 minutes.

[e]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

RNA Wash and Resuspension:
o Discard the supernatant.
o Wash the RNA pellet by adding 1 mL of 75% ethanol.

o Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
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o Carefully discard the supernatant.

o Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to
dissolve.

o Resuspend the RNA pellet in 20-50 pL of RNase-free water.
o Incubate at 55-60°C for 10 minutes to aid in dissolution.

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA.

o Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the isolated total
RNA.

Materials:
o Total RNA sample

o cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; or similar kits containing
reverse transcriptase, dNTPs, and random primers/oligo(dT)s)

* RNase-free water
e Thermal cycler
Procedure:

e Reaction Setup:

o Follow the manufacturer's instructions for the chosen cDNA synthesis kit. A typical reaction
setup is as follows:

= 1 pg of total RNA
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» 5x Reaction Buffer

» Reverse Transcriptase

= dNTP mix

» Random primers and/or Oligo(dT) primers
= RNase inhibitor

= RNase-free water to a final volume of 20 pL.
o Assemble the reaction components on ice in an RNase-free PCR tube.

» Reverse Transcription Reaction:
o Gently mix the components and briefly centrifuge.

o Place the tubes in a thermal cycler and run the following program (program may vary
depending on the kit):

» Priming: 25°C for 5 minutes (for random primers)
» Reverse Transcription: 42-50°C for 30-60 minutes
» Inactivation: 85°C for 5 minutes

o The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-gPCR)

This protocol describes the quantification of target gene expression using SYBR Green-based
RT-gPCR.

Materials:
o cDNA sample

e SYBR Green qPCR Master Mix (2x)
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Forward and reverse primers for target and reference genes (10 uM stock)

Nuclease-free water

gPCR plate and seals

Real-time PCR detection system

Primer Sequences:
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Forward Primer (5'

Reverse Primer (5' -

Species Gene
-3 3)
GAGTGCCGATTGAC GCTGCTGGCTTTGG
Human BMAL1
ACCAAG TGAATC
PER2 TGTACCACAGAGTG  TCTTCAGGGTCCTT
CCACGA CTCTGC
NPAS? GCTGAAGATTGCCA  GCTGGAGCTTCAGG
AGAGGA TCATCA
IL1B AGCTACGAATCTCC CGTTATCCCATGTGT
GACCAC CGAAGAA[1]
NLRP3 GATCTTCGCTGCGA  CGTGCATTATCTGAA
TCAACAG CCCCAC
) CATGTACGTTGCTAT CTCCTTAATGTCAC
ACTB (Actin)
CCAGGCI[1] GCACGAT[1]
AATCCCATCACCATC TGGACTCCACGACG
GAPDH
TTCCA TACTCA
GCTACCGAGGCGTC GACCCGCAGTTACC
Mouse Bmall
CATT AGGAAT
ber? TGTGCGCAATAGTC CAGGGAGCTTGTCA
er
GTTGAA TCATCA
Nbas? AGTGGCTACTGCAA  GCAGAGCTCCTGGT
as
P GGACGA CATTTC
i11b GAAATGCCACCTTT TGGATGCTCTCATC
TGACAGTG[1] AGGACAG[1]
Niro3 ATTACCCGCCCGAG CATGAGAGCATCCT
r
P AAAGG GTCGTG
_ AAGGCCAACCGTGA GTGGTACGACCAGA
Actb (Actin)
AAAGAT GGCATAC
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AGGTCGGTGTGAAC TGTAGACCATGTAG

Gapdh
GGATTTG TTGAGGTCA

Procedure:
» (PCR Reaction Setup:

o Prepare a master mix for each primer set in an RNase-free tube. For each reaction:

10 pL 2x SYBR Green gPCR Master Mix

1 pL Forward Primer (10 uM)

1 pL Reverse Primer (10 pM)

3 pL Nuclease-free water
o Aliquot 15 pL of the master mix into each well of a qPCR plate.
o Add 5 pL of diluted cDNA (typically 10-50 ng) to each well.
o Seal the plate securely.
» Real-Time PCR Cycling:
o Centrifuge the plate briefly to collect the contents at the bottom of the wells.
o Place the plate in the real-time PCR instrument and run a program similar to the following:
= Initial Denaturation: 95°C for 10 minutes
» 40 Cycles:
s 95°C for 15 seconds (Denaturation)
= 60°C for 60 seconds (Annealing/Extension)

» Melt Curve Analysis: (as per instrument instructions)
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o Data Analysis:
o Analyze the data using the comparative Ct (AACt) method.

o Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g.,
ACTB or GAPDH).

o Calculate the fold change in gene expression in SR10067-treated samples relative to the

vehicle-treated control.

Protocol 5: RNA Sequencing (RNA-seq) and Data
Analysis

For a global, unbiased assessment of gene expression changes induced by SR10067, RNA-

seq is the recommended method.
Experimental Procedure:
e Sample Preparation:

o Treat cells with SR10067 or vehicle control and isolate high-quality total RNA as described
in Protocols 1 and 2. Ensure RNA integrity is high (RIN > 8).

o Library Preparation and Sequencing:

o Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g.,
NEBNext Ultra Il RNA Library Prep Kit for lllumina). This typically involves mRNA
purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA
synthesis, adapter ligation, and library amplification.

o Sequence the prepared libraries on a high-throughput sequencing platform (e.g., lllumina
NovaSeq).

Data Analysis Workflow:
¢ Quality Control of Raw Reads:

o Use tools like FastQC to assess the quality of the raw sequencing reads.
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Read Trimming and Filtering:

o Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality
bases from the reads.

Alignment to a Reference Genome:

o Align the cleaned reads to the appropriate reference genome (human or mouse) using a
splice-aware aligner such as STAR or HISAT?2.

Quantification of Gene Expression:

o Use tools like featureCounts or HTSeg-count to count the number of reads mapping to
each gene.

Differential Gene Expression Analysis:

o Use R packages such as DESeq2 or edgeR to identify differentially expressed genes
between the SR10067-treated and vehicle control groups.

o Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold
change > 1 or <-1).

e Functional Enrichment Analysis:

o Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of
differentially expressed genes to identify enriched biological processes and pathways
affected by SR10067.

Visualizations
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Caption: SR10067 Signaling Pathway leading to transcriptional repression.
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Experimental Phase

1. Cell Culture

2. SR10067 Treatment

3. RNA Isolation

4. cDNA Synthesis

Data Analysis Phase

5a. RT-gPCR 5b. RNA-Seq

6a. AACt Analysis

7. Gene Expression C@

Click to download full resolution via product page

6b. Bioinformatic Analysis

Caption: Workflow for assessing SR10067's effect on gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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